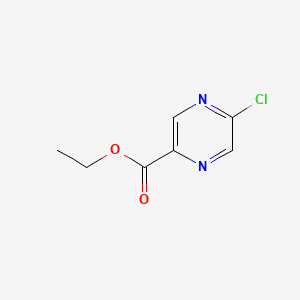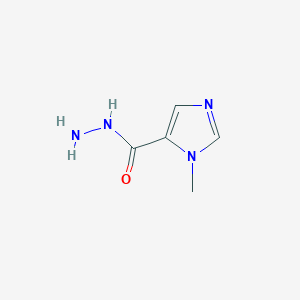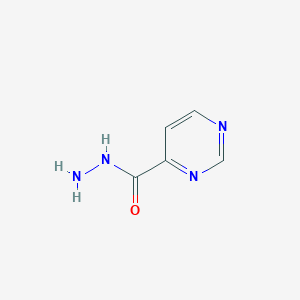
Diallylamine hydrochloride
Overview
Description
Diallylamine hydrochloride (DAH) is an organic compound, a derivative of the amine group of compounds, which is widely used in chemical synthesis, research, and industrial applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. DAH is an important reagent in the synthesis of organic compounds, as well as in the production of pharmaceuticals, dyes, and other products. It is also used in the laboratory as a reagent for the synthesis of other compounds.
Scientific Research Applications
Amphiphilic Polymers
- Synthesis and Characterization: Diallylamines, when copolymerized with maleic acid, produce amphiphilic polyampholytes that dissolve well in acidic or basic forms. This property is exploited in the creation of polymers with specific solubility characteristics (Rullens, Devillers, & Laschewsky, 2004).
Drug Carriers
- Cyclopolymerization for Drug Delivery: Polydiallylamine has been prepared via free radical cyclopolymerization and modified to form new drug carriers. These cyclopolymers show potential in controlled drug release, thereby enhancing the therapeutic efficacy of drugs (Kadem, 2015).
pH-Responsive Polymers
- Creation of Cationic Polyelectrolytes: The cyclopolymerization of diallylamine and its derivatives can yield cationic polyelectrolytes with pH-responsive properties. These polymers are effective in preventing the precipitation of substances like calcium sulfate and have applications in water treatment and scale inhibition (Jamiu, Al-Muallem, & Ali, 2015).
Textile Applications
- Formaldehyde-Free Fixing Agent: Diallylamine has been used in the synthesis of a novel formaldehyde-free fixing agent for cotton reactive dyeing. This agent shows good color fastness and represents a safer alternative for textile processing (Liu, 2015).
Photochromic Polymers
- Synthesis for Photochromic Applications: Cyclopolymerization involving diallylamine can result in polymers with photochromic properties. These polymers change viscosity under UV irradiation and have potential uses in smart materials and coatings (Kim, Park, Yoon, Keum, & Koh, 2005).
Environmental Remediation
- Heavy Metal and Dye Removal: Cross-linked polymers synthesized from diallylamines have been shown to be effective in removing toxic metals and organic contaminants from water. These polymers are especially efficient in capturing Hg(II) ions and methylene blue, indicating their potential in environmental clean-up efforts (Saleh, Rachman, & Ali, 2017).
Mechanism of Action
Target of Action
Diallylamine is an organic compound with the formula HN(CH2CH=CH2)2 . It is multifunctional, featuring a secondary amine and two alkene groups . .
Mode of Action
In the solid state, Diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding . The helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur
Biochemical Pathways
It is known that diallylamine is used in the production of n,n-diallyldichloroacetamide and n,n-diallyldimethylammonium chloride , suggesting that it may play a role in the synthesis of these compounds.
Pharmacokinetics
It is known that diallylamine is a colorless liquid with an ammonia-like odor , which may influence its absorption and distribution
Result of Action
It is known that diallylamine forms supramolecular helices in the solid state , suggesting that it may induce structural changes at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diallylamine hydrochloride. For example, Diallylamine is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that the pH of the environment could influence its action. Additionally, Diallylamine is a flammable liquid , indicating that its stability and efficacy could be affected by exposure to heat or flame.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Diallylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to neutralize acids in exothermic reactions, forming salts and water . This compound can interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . These interactions are primarily driven by the compound’s secondary amine group, which can form hydrogen bonds and other non-covalent interactions with biomolecules. Additionally, this compound can participate in polymerization reactions, leading to the formation of homopolymers or copolymers .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It is a potent respiratory irritant, causing a reduction in respiratory frequency in male OF1 mice . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes. For example, this compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity and function . These interactions can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. In the solid state, this compound forms supramolecular helices with four molecules per pitch, held together by hydrogen bonding . These helical structures result from competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur . At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to strong acids or bases . Long-term exposure to this compound can lead to chronic respiratory irritation and other adverse effects on cellular function . In in vitro and in vivo studies, the stability and degradation of this compound must be carefully monitored to ensure accurate and reproducible results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild respiratory irritation, while at higher doses, it can lead to severe respiratory distress and other toxic effects . In male OF1 mice, the RD50 (50% reduction in respiratory frequency) for the upper respiratory tract is 4 ppm, while for the lower respiratory tract, it is 56 ppm . These threshold effects highlight the importance of carefully controlling the dosage of this compound in animal studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. This compound can undergo polymerization reactions, leading to the formation of homopolymers or copolymers . Additionally, this compound can participate in reactions with electron-deficient cyclopentadienone, resulting in the formation of cyclized products via sequential pericyclic reaction pathways . These metabolic pathways can affect the overall metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can form hydrogen bonds with various biomolecules, influencing its localization and accumulation within specific cellular compartments . The transport and distribution of this compound are essential for understanding its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. In the solid state, this compound forms supramolecular helices with four molecules per pitch, held together by hydrogen bonding . These helical structures can direct this compound to specific cellular compartments, where it can exert its effects on cellular function and metabolism. Additionally, post-translational modifications and targeting signals may play a role in the subcellular localization of this compound, directing it to specific organelles or compartments within the cell.
properties
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOBXVHZYGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-69-4 | |
| Record name | Poly(diallylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334807 | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6147-66-6 | |
| Record name | Diallylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of diallylamine hydrochloride in current research?
A1: this compound is frequently employed as a monomer in the synthesis of cationic polymers, particularly polysulfones. [, , , , ] These polymers exhibit interesting properties, making them suitable for various applications, including flocculants for water treatment and components in ink-jet printing paper.
Q2: How does the molecular structure of this compound-based polysulfones affect their flocculation efficiency?
A2: Research suggests that the degree of polymerization and the type of substituents on the nitrogen atom in this compound-based polysulfones significantly influence their flocculation efficiency. For instance, polysulfones with higher degrees of polymerization exhibit enhanced flocculation properties. [] Additionally, polyquaternary ammonium chloride polysulfones, like those derived from diallyldimethylammonium chloride and sulfur dioxide copolymerization, demonstrate superior performance in alkaline solutions compared to their tertiary amine counterparts, such as those derived from diallylmethylamine hydrochloride. [] This difference arises from the varying dissociation behavior of these polymers at different pH levels.
Q3: Can you elaborate on the role of this compound in wastewater treatment?
A3: this compound serves as a building block for synthesizing amphoteric resins, specifically poly(acrylamide-acrylic acid-diallylamine hydrochloride). [] These resins exhibit the remarkable ability to remove heavy metal ions from wastewater due to their amphoteric nature, enabling them to interact with both positively and negatively charged species.
Q4: Are there any studies investigating the stability of this compound-based polymers under gamma radiation?
A4: Yes, studies have shown that incorporating this compound into poly(acrylamide-acrylic acid) resins via gamma radiation-induced template polymerization can enhance their radiation stability. [] This enhanced stability is attributed to the conversion of ammonium groups in the template polymers into acrylic acid chain ends during polymerization, which are known to possess higher radiation resistance.
Q5: Beyond water treatment, what other applications utilize this compound-based polymers?
A5: this compound-based polymers find utility in ink-jet printing paper. For instance, incorporating poly(diallylamine) hydrochloride, poly(diallylamine) sulfate, or poly(diallylamine) phosphate into these papers enhances ink fixation and improves color fastness, leading to higher quality printed images. []
Q6: Is there research on the mechanical properties of this compound-based polymers at interfaces?
A6: Yes, poly(this compound) (PAH) has been investigated in the context of polyelectrolyte multilayer assemblies at air-water interfaces. [] These studies have revealed that PAH, when layered with poly(4-styrenesulfonate)sodium salt (PSS), forms stable films exhibiting solid-like elastic behavior with moduli comparable to elastomers. The mechanical properties of these films can be tuned by adjusting factors like salt concentration, polyanion molecular weight, and the number of polyelectrolyte bilayers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)






